10-Oxododecanoic acid

Total synthesis Regioselective alkylation Sesquiterpenoid

10-Oxododecanoic acid (CAS 673‑85‑8), also referred to as 10‑ketolauric acid or 10‑oxolauric acid, is a saturated medium‑chain fatty acid bearing a ketone at the C10 position. With molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.30 g mol⁻¹, it is commercially supplied as a ≥95 % pure solid (melting point 109.5–111.5 °C, predicted boiling point 364.1 °C) and is stable at room temperature.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 673-85-8
Cat. No. B3149552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Oxododecanoic acid
CAS673-85-8
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCC(=O)CCCCCCCCC(=O)O
InChIInChI=1S/C12H22O3/c1-2-11(13)9-7-5-3-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15)
InChIKeyDWYPQNGEJSYCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Oxododecanoic Acid (CAS 673-85-8) – Core Structural & Physicochemical Baseline for Procurement


10-Oxododecanoic acid (CAS 673‑85‑8), also referred to as 10‑ketolauric acid or 10‑oxolauric acid, is a saturated medium‑chain fatty acid bearing a ketone at the C10 position . With molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.30 g mol⁻¹, it is commercially supplied as a ≥95 % pure solid (melting point 109.5–111.5 °C, predicted boiling point 364.1 °C) and is stable at room temperature . The internal oxo group distinguishes it from the parent lauric acid (dodecanoic acid) and from terminal oxo‑ or hydroxy‑analogues, imparting a unique reactivity profile that is exploited in surfactant, lubricant and specialty polymer syntheses .

Internal 10-oxo positional isomer — supports regioselective enolate alkylation for sesquiterpenoid synthesis
C12 saturated chain — matches lauric acid scaffold length for cytochrome P450 substrate recognition studies
Bifunctional carboxylic acid + ketone — sequential derivatisation at both termini without protecting-group incompatibility

Why Generic Substitution Fails for 10-Oxododecanoic Acid in Regioselective Synthesis and Bioactivity Studies


Simple chain‑length or terminal‑group analogues cannot reproduce the bifunctional reactivity of 10‑oxododecanoic acid because both the position of the internal ketone and the twelve‑carbon backbone are fixed. Moving the oxo group to the terminal carbon (12‑oxododecanoic acid) converts the molecule into a ω‑aldehyde acid, which follows entirely different oxidation–reduction and condensation pathways [1]. Shortening the chain to 10‑oxodecanoic acid (C10) reduces hydrophobicity and alters micellisation behaviour, while reducing the ketone to a hydroxyl group (10‑hydroxydodecanoic acid) eliminates the electrophilic centre required for oxime, hydrazone or enolate chemistry . These structural distinctions mean that reaction yields, regioselectivity and physicochemical properties obtained with 10‑oxododecanoic acid cannot be reproduced by simply substituting an in‑class analogue, making compound‑specific procurement essential for reproducible research and process development [2].

10-Oxododecanoic acid
(internal C10 ketone)
Terminal oxo (12-oxododecanoic acid) — follows aldehyde pathways; cannot support regioselective enolate alkylation without additional protection steps
10-Oxododecanoic acid
(electrophilic ketone)
Hydroxy analogue (10-hydroxydodecanoic acid) — lacks the electrophilic centre required for oxime, hydrazone, and enolate chemistry
10-Oxododecanoic acid
(C12 backbone)
Chain-length analogues (C10 or C14) — alter hydrophobicity, micellisation behaviour, and cytochrome P450 substrate recognition

Quantitative Differential Evidence for 10-Oxododecanoic Acid (CAS 673-85-8) Versus Closest Analogs


Regioselective Alkylation Advantage Over Terminal Oxo‑Analogues in Terpenoid Synthesis

In the total synthesis of the bioactive sesquiterpenoid (3R,7RS)-3,7,11-trimethyl-10-oxododecanoic acid, the internal 10‑oxo group enabled regioselective enolate alkylation with an allylic iodide, a transformation that terminal aldehydes (e.g. 12‑oxododecanoic acid) cannot perform without protection/deprotection sequences [1]. The five‑step synthesis starting from (R)-(+)-citronellol proceeded with 28 % overall yield, demonstrating that the internal ketone of the 10‑oxododecanoate scaffold is essential for convergent fragment coupling [1].

Regioselective Alkylation
Cross-study comparable
28% overall yield in 5 steps using 10-oxododecanoate scaffold
Supports shorter synthetic route vs terminal oxo-analogues
Eliminates ≥1 protection step; positional advantage context
Total synthesis Regioselective alkylation Sesquiterpenoid

Critical Chain‑Length Threshold for Cytochrome P450 Substrate Recognition vs. C10 and C14 Analogues

Rat liver microsomal cytochrome P450 enzymes hydroxylate lauric acid (C12:0) predominantly at the ω‑1 (C11) position, with minor hydroxylation at C10 (~31 %) and C9 (~4 %) [1][2]. When the substrate chain is shortened to decanoic acid (C10:0), the regioselectivity shifts and overall turnover decreases [1]. Although 10‑oxododecanoic acid itself has not been directly tested in this system, the C12 backbone is critical for maintaining high‑affinity substrate recognition; replacing it with a C10 or C14 analogue would alter both binding affinity and hydroxylation regioselectivity [1]. This chain‑length specificity is supported by the selective inhibition of lauric acid hydroxylation by 10‑dodecynoic acid (C12) in wheat microsomes, where the C12 acetylenic analogue acts as a mechanism‑based inhibitor [3].

P450 Substrate Recognition
Class-level inference
C12 backbone: ~31% hydroxylation at C10 in rat liver microsomes
Chain-length context critical for substrate turnover
C10/C14 analogues alter regioselectivity; data to verify
Cytochrome P450 Fatty acid hydroxylation Substrate selectivity

Purity Specification and Batch‑to‑Batch Consistency Compared with Alternative Suppliers

Commercially available 10‑oxododecanoic acid is supplied at ≥95 % purity with supporting analytical documentation (NMR, HPLC or GC) from major vendors . In contrast, generic fatty acid libraries often report nominal purities of 90–93 % for analogous oxo‑fatty acids, and batch‑specific certificates of analysis are not always publicly accessible [1]. For applications requiring stoichiometric precision—such as kinetic studies or as a starting material in multi‑step synthesis—the documented ≥95 % purity reduces the risk of irreproducible results caused by ketone‑containing impurities that could act as competing electrophiles.

Purity Specification
Supporting evidence
≥95% (HPLC, GC, NMR)
Documented purity supports stoichiometric precision
≥2–5% absolute purity context vs generic oxo-fatty acids
Quality control Purity specification Reproducibility

Differentiated Reactivity of Internal Ketone vs. Terminal Aldehyde in Enolacetate Formation

Keto fatty acids with an internal oxo group, such as 10‑oxoundecanoic acid, react with acetic anhydride and p‑toluenesulfonic acid to give enol acetates in good yield, whereas terminal aldehydes form different product distributions under identical conditions [1]. Although the study examined the C11 analogue, the internal keto position (C10 in the dodecanoic series) is the critical structural determinant; 10‑oxododecanoic acid is expected to exhibit analogous enol acetate reactivity [1]. Terminal oxo‑acids (e.g. 12‑oxododecanoic acid) would instead follow aldehyde‑specific pathways, yielding acetals rather than enol esters [1]. This orthogonal reactivity is valuable when designing sequential protecting‑group strategies.

Enol Acetate Formation
Class-level inference
Internal ketone yields enol acetate; terminal aldehyde forms acetal
Internal 10-oxo provides orthogonal chemoselectivity
Quantitative yields not specifically reported for C12 10-oxo compound
Enol acetate synthesis Ketone derivatization Protecting group chemistry

Room‑Temperature Stability Advantage Over Unsaturated and Hydroxy‑Analogues

10‑Oxododecanoic acid is recommended for storage at room temperature with a shelf life exceeding 12 months under ambient conditions [1]. In contrast, the corresponding hydroxy analogue (10‑hydroxydodecanoic acid) and unsaturated derivatives (e.g. 10‑oxo‑11‑dodecenoic acid) typically require –20 °C storage and are prone to oxidation or polymerisation . The saturated ketone functionality of 10‑oxododecanoic acid is inherently more resistant to autoxidation than allylic alcohols or alkenes, reducing the risk of degradative side reactions during long‑term storage and multi‑step campaigns. This stability translates into lower cold‑chain logistics costs and fewer failed experiments due to degraded starting material.

Storage Stability
Class-level inference
Room temperature; stable >12 months
Saturated ketone supports ambient storage stability
Eliminates −20°C cold-storage requirement; supplier-reported
Storage stability Shelf life Oxidative degradation

Procurement‑Relevant Application Scenarios for 10-Oxododecanoic Acid (CAS 673-85-8)


Synthesis of Bioactive Methyl‑Branched Sesquiterpenoids via Regioselective Enolate Alkylation

The 10‑oxo group permits chemoselective enolate formation at the α‑carbon, enabling direct C–C bond construction without protecting‑group manipulations [3]. This route is employed in the total synthesis of marine algal sesquiterpenoids such as (3R,7RS)-3,7,11-trimethyl-10-oxododecanoic acid, where the 10‑oxododecanoate scaffold is indispensable [3]. Procurement of the exact 10‑oxo isomer is mandatory; terminal oxo‑analogues would require additional synthetic steps and reduce overall yield.

Mechanistic Probes for Cytochrome P450 Fatty Acid Hydroxylases

The C12 chain length of 10‑oxododecanoic acid matches the natural substrate lauric acid, making it a suitable backbone for designing mechanism‑based inhibitors or activity‑based probes targeting CYP4A and CYP94A family enzymes [3]. Substitution with C10 or C14 chain‑length analogues would alter enzyme binding and hydroxylation regioselectivity, compromising the validity of structure–activity relationship data [3]. The compound’s internal ketone can also serve as a spectroscopic handle in binding studies.

Chemoselective Synthesis of Enol Acetate Building Blocks

The internal ketone of 10‑oxododecanoic acid undergoes acid‑catalysed enol acetate formation, yielding a protected enol that can be further functionalised via electrophilic or radical pathways [3]. This reactivity is orthogonal to that of terminal aldehyde analogues, which form acetals under identical conditions [3]. Researchers building complex oxo‑fatty acid libraries should thus procure the internal‑ketone isomer specifically rather than assuming interchangeability with terminal oxo‑forms.

Room‑Temperature‑Stable Intermediate for Surfactant and Polymer Chemistry

Owing to its saturated ketone functionality, 10‑oxododecanoic acid is stable at room temperature for extended periods, unlike hydroxy‑ or unsaturated analogues that require cold storage [3]. This property makes it a practical intermediate for kilogram‑scale surfactant and specialty polymer production where refrigeration would be logistically challenging or cost‑prohibitive . The compound’s bifunctional nature (carboxylic acid + ketone) allows sequential derivatisation at both termini without protective‑group incompatibility.

Application
Selection Property
Validation Focus
Sesquiterpenoid synthesis via regioselective enolate alkylation
Internal 10-oxo positional isomer
Regioselective enolate coupling yield
Cytochrome P450 fatty acid hydroxylase probe design
C12 chain-length-matched scaffold
Enzyme binding and hydroxylation regioselectivity
Enol acetate building block synthesis
Internal ketone chemoselectivity
Enol ester vs. acetal product distribution
Surfactant and specialty polymer intermediate production
Saturated ketone oxidative stability
Room-temperature storage integrity over extended campaigns
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